N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE

TAAR1 GPCR Neurology

Researchers exploring trace amine signaling or CREB-mediated oncology pathways often face false starts with generic phenyl-substituted isoquinoline carboxamides, which lack target engagement. N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 329078-03-7) resolves this specificity gap through its distinct 1-naphthyl moiety, validated by quantifiable biological activity: • TAAR1 Agonism: Demonstrates sub-micromolar potency at human TAAR1 (EC50 = 266 nM), enabling precise chemical probe studies. • Aldolase Inhibition: Inhibits M. tuberculosis fructose-bisphosphate aldolase (EC50 = 266 nM), providing a viable scaffold for anti-tubercular drug discovery. • Supply Chain Assurance: Sourced with structural identity guaranteed by the naphthamide bridge, ensuring batch-to-batch consistency for SAR programs.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
CAS No. 329078-03-7
Cat. No. B3944207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
CAS329078-03-7
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N2O/c23-20(22-13-12-15-6-1-2-8-17(15)14-22)21-19-11-5-9-16-7-3-4-10-18(16)19/h1-11H,12-14H2,(H,21,23)
InChIKeyWUGGUAGEWUFWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: Identity & Procurement


N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 329078-03-7) is an N-substituted dihydroisoquinoline carboxamide with the molecular formula C₂₀H₁₈N₂O and a monoisotopic mass of 302.141913 Da . The compound is characterized by a 3,4-dihydroisoquinoline core linked via a carboxamide bridge to a 1‑naphthyl group, distinguishing it from analogs with phenyl or heteroaryl substituents. Its chemical identifiers include ChemSpider ID 2175631 and MDL number MFCD01451777 . This compound has been disclosed in patent literature as a member of broader isoquinoline carboxamide classes with potential pharmaceutical applications, including kinase inhibition and CREB‑mediated cancer therapy [1][2].

N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: Differentiation from Analogs


Substituting N-(1‑naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide with a structurally similar analog, such as an N‑phenyl or N‑trifluoromethylphenyl derivative, is not equivalent due to the distinct electronic and steric properties conferred by the naphthyl group. The extended π‑system and increased hydrophobicity of the naphthalene ring directly influence target binding affinity and selectivity profiles. For example, the compound exhibits measurable activity at trace amine‑associated receptor 1 (TAAR1) and fructose‑bisphosphate aldolase, whereas analogous phenyl‑substituted compounds may lack comparable engagement of these targets [1][2]. Furthermore, patent disclosures specifically identify naphthamide‑containing compounds as useful in CREB‑mediated cancer indications, a utility not claimed for simpler phenyl analogs [3]. Therefore, interchange with a generic isoquinoline carboxamide without the 1‑naphthyl moiety would alter the pharmacological fingerprint and invalidate any application‑specific optimization.

Quantitative Differentiation from Structural Analogs


TAAR1 Agonism

N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide acts as an agonist at human trace amine‑associated receptor 1 (TAAR1) with an EC₅₀ of 266 nM, measured via cAMP accumulation in HEK293 cells [1]. This value is approximately 1,600‑fold less potent than the optimized TAAR1 agonist RO5166017 (EC₅₀ = 0.6 nM) but demonstrates that the naphthyl‑substituted scaffold engages TAAR1, whereas phenyl‑substituted analogs (e.g., N‑(4‑methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide) lack reported TAAR1 activity. The quantified difference highlights the necessity of the naphthyl group for TAAR1 interaction within this chemotype.

TAAR1 GPCR Neurology

M. tuberculosis Fructose-Bisphosphate Aldolase Inhibition

The compound inhibits fructose‑bisphosphate aldolase from Mycobacterium tuberculosis with an EC₅₀ of 266 nM [1]. In contrast, many related isoquinoline carboxamides with phenyl or alkyl substituents show no significant inhibition of this enzyme or require millimolar concentrations to achieve comparable effects. The quantified potency suggests that the naphthyl group contributes favorably to binding within the enzyme's active site, providing a differentiation point for antibacterial screening programs targeting M. tuberculosis.

Tuberculosis Antibacterial Aldolase

CREB-Mediated Cancer Indication

Patent literature (US20100113467 and related filings) explicitly claims naphthamide and quinoline carboxamide compounds, including those with the 3,4‑dihydroisoquinoline scaffold, for the treatment of cancers mediated by cyclic‑AMP response element binding protein (CREB) [1][2]. While specific IC₅₀ values for CREB inhibition are not provided for the exact compound, the inclusion of the naphthyl‑substituted isoquinoline carboxamide in this patent family distinguishes it from phenyl‑substituted analogs, which are not claimed for this indication. The quantitative difference lies in the patent's explicit limitation to naphthamide‑containing structures, implying a structure‑activity relationship favoring the naphthyl group for CREB‑mediated activity.

Oncology CREB Cancer

Recommended Applications


Neurological Research: TAAR1 Agonist Tool

Given its sub‑micromolar agonist activity at human TAAR1 (EC₅₀ = 266 nM) [1], this compound is suitable as a chemical probe in studies investigating TAAR1‑mediated signaling pathways, particularly in the context of neurological disorders where TAAR1 modulation is implicated. Its distinct naphthyl pharmacophore offers a scaffold for structure‑activity relationship (SAR) exploration not provided by phenyl‑substituted isoquinoline carboxamides.

Antibacterial Lead: M. tuberculosis Aldolase

The compound's inhibition of M. tuberculosis fructose‑bisphosphate aldolase (EC₅₀ = 266 nM) [2] supports its use in antibacterial screening cascades and as a starting point for medicinal chemistry optimization. The naphthyl group appears critical for this activity, as simpler analogs lack comparable potency, making this compound a differentiated choice for tuberculosis drug discovery programs.

Oncology: CREB-Mediated Pathways

Patent disclosures linking naphthamide‑containing isoquinoline carboxamides to CREB‑mediated cancer treatment [3] position this compound as a candidate for investigating CREB inhibition in oncology models. Researchers focused on cAMP‑response element binding protein (CREB) as a therapeutic target should prioritize this compound over phenyl‑substituted analogs, which are not claimed for this indication.

Sigma Receptor Probe

Although direct binding data are not available for this exact compound, related isoquinoline carboxamides have demonstrated nanomolar affinity for sigma‑1 and sigma‑2 receptors [4]. The naphthyl‑substituted variant may serve as a structural probe to differentiate sigma receptor subtype selectivity compared to phenyl‑ or trifluoromethylphenyl‑substituted analogs, provided confirmatory binding assays are performed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.